Indoline-6-carboxamide Indoline-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1158761-65-9
VCID: VC8053395
InChI: InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12)
SMILES: C1CNC2=C1C=CC(=C2)C(=O)N
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

Indoline-6-carboxamide

CAS No.: 1158761-65-9

Cat. No.: VC8053395

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Indoline-6-carboxamide - 1158761-65-9

Specification

CAS No. 1158761-65-9
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 2,3-dihydro-1H-indole-6-carboxamide
Standard InChI InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12)
Standard InChI Key MCZOAPSTTZIFQS-UHFFFAOYSA-N
SMILES C1CNC2=C1C=CC(=C2)C(=O)N
Canonical SMILES C1CNC2=C1C=CC(=C2)C(=O)N

Introduction

Chemical Identity and Structural Features

Indoline-6-carboxamide (CAS 1158761-65-9) belongs to the indoline class of heterocycles, which are partially hydrogenated analogs of indoles. The compound’s core structure consists of a six-membered benzene ring fused to a five-membered pyrrolidine ring, with a carboxamide (-CONH2_2) substituent at the 6-position (Figure 1). Key identifiers include:

Molecular Formula: C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}
InChI: InChI=1S/C9H10N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4H2,(H2,10,12)
SMILES: O=C(N)C1=CC=2C=CNC2C=C1

The compound’s planar aromatic system and hydrogen-bonding capacity from the carboxamide group contribute to its interactions with biological targets. Density functional theory (DFT) calculations predict a density of 1.217g/cm31.217 \, \text{g/cm}^3, while its boiling point is estimated at 321.3C321.3^\circ \text{C} .

Synthetic Methodologies

Electrophilic Aromatic Substitution

Synthesis typically begins with functionalization of the indoline core. For example, bromination or chlorination at the 5-position is achieved using NN-halosuccinimides (NBS or NCS) under catalytic conditions (e.g., ammonium acetate) . This step is critical for directing subsequent sulfonylation or carboxylation reactions.

Chlorosulfonation and Amidation

Chlorosulfonic acid introduces a sulfonyl chloride group at the 6-position, yielding intermediates like 8a (5-bromo-6-sulfonyl chloride) or 8b (5-chloro-6-sulfonyl chloride) . Subsequent reaction with primary or secondary amines (e.g., isoamylamine, cyclohexylamine) in the presence of triethylamine produces sulfonamide derivatives. For carboxamide synthesis, amidation of carboxylic acid precursors (e.g., indoline-6-carboxylic acid, CAS 1670-82-2) using coupling agents like HATU or EDCI is employed .

Physicochemical Properties

The compound’s solubility and stability are influenced by its ionizable carboxamide group (pKa1\text{p}K_a \approx 1) . Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of Indoline-6-Carboxamide

PropertyValue
Molecular Weight162.19 g/mol
Density1.217g/cm31.217 \, \text{g/cm}^3
Boiling Point321.3C321.3^\circ \text{C}
SolubilityPolar solvents (e.g., DMSO, EtOH)
logP1.2 (Predicted)

Pharmacological Applications

Antimicrobial Activity

Indoline-6-carboxamide derivatives inhibit bacterial enzymes such as N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a zinc-dependent hydrolase essential for lysine biosynthesis in pathogens. Docking studies using Neisseria meningitidis DapE (PDB 5UEJ) reveal that the sulfonamide analog 4 binds competitively to the di-zinc active site, with an IC50_{50} of 162 µM . Modifications at the 5-position (e.g., halogens) enhance potency by improving hydrophobic interactions.

Antiparasitic Activity

In Trypanosoma brucei, the causative agent of African sleeping sickness, indoline-2-carboxamide analogs exhibit sub-nanomolar activity (e.g., compound 1, IC50_{50} = 27 nM) . While these derivatives differ in substitution patterns, the carboxamide group is critical for target engagement, likely through hydrogen bonding with protease active sites.

Pharmacokinetic Profiling

Early-stage pharmacokinetic data for indoline carboxamides demonstrate favorable blood-brain barrier penetration, a key requirement for treating stage 2 human African trypanosomiasis. In NMRI mice, intraperitoneal administration of 1 (10 mg/kg) achieved a brain-to-blood ratio of 1.5, with a plasma half-life (t1/2t_{1/2}) of 4.8 hours . Oral bioavailability remains moderate (~30%), necessitating further optimization of metabolic stability.

Molecular Docking and Structure-Activity Relationships (SAR)

Docking simulations highlight the importance of the carboxamide group in coordinating active-site residues. For DapE inhibitors, the sulfonamide oxygen atoms chelate zinc ions, while the indoline core occupies a hydrophobic pocket . SAR studies reveal that:

  • 5-Halo substituents (Br, Cl) enhance potency by 2–3-fold.

  • N-Alkyl groups (e.g., cyclohexyl) improve metabolic stability but reduce solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator